molecular formula C9H19NO B1599295 2,2,4,4-Tetramethyl-3-pentanone oxime CAS No. 7754-22-5

2,2,4,4-Tetramethyl-3-pentanone oxime

Cat. No.: B1599295
CAS No.: 7754-22-5
M. Wt: 157.25 g/mol
InChI Key: BJXJCAMLWINIQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethyl-3-pentanone oxime is an organic compound with the chemical formula C9H19NO. It is a derivative of 2,2,4,4-tetramethyl-3-pentanone, where the carbonyl group is converted to an oxime group. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

2,2,4,4-Tetramethyl-3-pentanone oxime is typically synthesized by reacting 2,2,4,4-tetramethyl-3-pentanone with hydroxylamine. The reaction can be carried out under acidic or basic conditions, depending on the desired reaction rate and yield. The general reaction is as follows:

2,2,4,4-Tetramethyl-3-pentanone+Hydroxylamine2,2,4,4-Tetramethyl-3-pentanone oxime\text{2,2,4,4-Tetramethyl-3-pentanone} + \text{Hydroxylamine} \rightarrow \text{this compound} 2,2,4,4-Tetramethyl-3-pentanone+Hydroxylamine→2,2,4,4-Tetramethyl-3-pentanone oxime

In industrial settings, the reaction is often performed using dilute acid or dilute base at controlled temperatures to optimize the yield and purity of the product .

Chemical Reactions Analysis

2,2,4,4-Tetramethyl-3-pentanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles under specific conditions.

    Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,4,4-Tetramethyl-3-pentanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. This property is exploited in studies of enzyme inhibition and protein modification. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

2,2,4,4-Tetramethyl-3-pentanone oxime can be compared with other similar compounds, such as:

    2,2,4,4-Tetramethyl-3-pentanone: The parent ketone from which the oxime is derived.

    3,3,5,5-Tetramethyl-1-pyrroline N-oxide: A related compound with a different functional group.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another compound with a similar structure but different reactivity.

    1,2,3,4-Tetramethyl-1,3-cyclopentadiene: A structurally related compound with different chemical properties.

The uniqueness of this compound lies in its stability, reactivity, and ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

N-(2,2,4,4-tetramethylpentan-3-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2,3)7(10-11)9(4,5)6/h11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXJCAMLWINIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407791
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7754-22-5
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-pentanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 2
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 3
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 4
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 5
2,2,4,4-Tetramethyl-3-pentanone oxime
Reactant of Route 6
2,2,4,4-Tetramethyl-3-pentanone oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.